
5-(2-(1-(3-(2-(7-Chloroquinolin-2-yl)ethenyl)benzyl)indol-7-yl)ethyl)-1H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
LY 290324 は、システイニルロイコトリエン D4 (LTD4) 受容体の強力かつ選択的なアンタゴニストとして作用する低分子薬です 。当初はエライリリーアンドカンパニーによって開発されました そして、喘息などの免疫系および呼吸器疾患の治療における潜在的な治療的応用について主に調査されています .
準備方法
LY 290324 の合成には、重要な中間体の調製から始まる複数のステップが含まれます。 この化合物はキノリン誘導体であり、その合成には通常、以下のステップが含まれます:
キノリン核の形成: このステップでは、適切な出発物質を環化させてキノリン環を形成します。
置換基の導入: アルキル化、アシル化、ハロゲン化などの反応によって、キノリン核にさまざまな置換基が導入されます。
テトラゾール環の形成: テトラゾール環は、アジドとニトリルを含む環状付加反応によって導入されます。
最終カップリング: 最後のステップでは、キノリンとテトラゾールの中間体をカップリングさせて LY 290324 を形成します。
LY 290324 の工業的生産方法は、これらの合成経路を最適化して、高収率と高純度を確保し、大規模生産に対応できるようにすることになるでしょう。
化学反応の分析
LY 290324 は、次のようなさまざまな化学反応を受けます。
酸化: この化合物は、特にキノリン環で酸化反応を受け、キノリン N-オキシドを形成します。
還元: ニトロ基またはカルボニル基で還元反応が起こり、それぞれアミンまたはアルコールに変換されます。
置換: この化合物は、特にキノリン環上のハロゲン化位置で求核置換反応を受けます。
環状付加: テトラゾール環は、環状付加反応に関与し、さまざまな複素環化合物を形成します。
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤などがあります。これらの反応から生成される主な生成物には、キノリン N-オキシド、アミン、アルコール、およびさまざまな複素環化合物があります。
科学的研究の応用
化学: この化合物は、システイニルロイコトリエン受容体アンタゴニストの構造活性相関を研究するためのツールとして使用されます。
生物学: LY 290324 は、炎症や免疫応答など、さまざまな生物学的プロセスにおけるシステイニルロイコトリエンの役割を調査するために使用されます。
医学: この化合物は、気管支収縮や炎症の仲介物質であるロイコトリエンの効果を阻害する能力により、喘息などの呼吸器疾患の治療のための潜在的な治療薬として研究されています。
産業: LY 290324 は、システイニルロイコトリエン受容体を標的とする新規薬剤の開発、およびロイコトリエン関連疾患の検出のための診断ツールの製造に使用できます。
作用機序
LY 290324 は、システイニルロイコトリエン D4 (LTD4) 受容体に選択的に結合してアンタゴナイズすることによって効果を発揮します 。これらの受容体を遮断することにより、この化合物は、気管支収縮、粘液産生、血管透過性に関係する炎症性メディエーターであるロイコトリエンの結合を阻害します。このアンタゴニスト作用は、炎症と気管支収縮を軽減するのに役立ち、LY 290324 は、喘息などの呼吸器疾患の潜在的な治療薬になります。
類似化合物との比較
LY 290324 は、LTD4 受容体に対する高い効力と選択性により、システイニルロイコトリエン受容体アンタゴニストの中でユニークです 。類似の化合物には、次のようなものがあります。
モンテルカスト: 喘息やアレルギー性鼻炎の治療に使用される別のシステイニルロイコトリエン受容体アンタゴニスト。
ザフィルカスト: 喘息の維持療法に使用されるロイコトリエン受容体アンタゴニスト。
プランルカスト: 喘息やアレルギー性鼻炎の治療に使用されるロイコトリエン受容体アンタゴニスト。
特性
CAS番号 |
146554-87-2 |
|---|---|
分子式 |
C29H24Cl2N6 |
分子量 |
527.4 g/mol |
IUPAC名 |
7-chloro-2-[(E)-2-[3-[[7-[2-(2H-tetrazol-5-yl)ethyl]indol-1-yl]methyl]phenyl]ethenyl]quinoline;hydrochloride |
InChI |
InChI=1S/C29H23ClN6.ClH/c30-25-11-8-22-9-13-26(31-27(22)18-25)12-7-20-3-1-4-21(17-20)19-36-16-15-24-6-2-5-23(29(24)36)10-14-28-32-34-35-33-28;/h1-9,11-13,15-18H,10,14,19H2,(H,32,33,34,35);1H/b12-7+; |
InChIキー |
RCQNGLOKKYIZCL-RRAJOLSVSA-N |
SMILES |
C1=CC2=C(C(=C1)CCC3=NNN=N3)N(C=C2)CC4=CC(=CC=C4)C=CC5=NC6=C(C=CC(=C6)Cl)C=C5.Cl |
異性体SMILES |
C1=CC2=C(C(=C1)CCC3=NNN=N3)N(C=C2)CC4=CC(=CC=C4)/C=C/C5=NC6=C(C=CC(=C6)Cl)C=C5.Cl |
正規SMILES |
C1=CC2=C(C(=C1)CCC3=NNN=N3)N(C=C2)CC4=CC(=CC=C4)C=CC5=NC6=C(C=CC(=C6)Cl)C=C5.Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
5-(2-(1-(3-(2-(7-chloroquinolin-2-yl)ethenyl)benzyl)indol-7-yl)ethyl)-1H-tetrazole LY 290324 LY-290324 LY290324 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


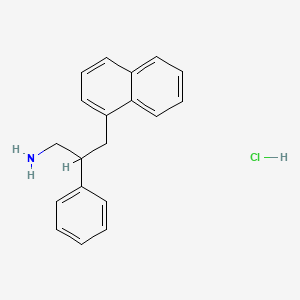
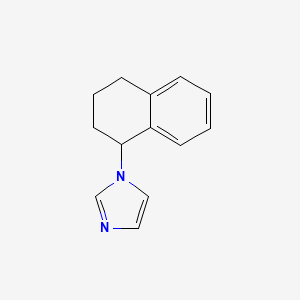
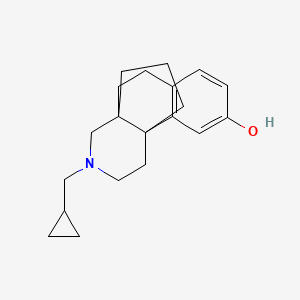

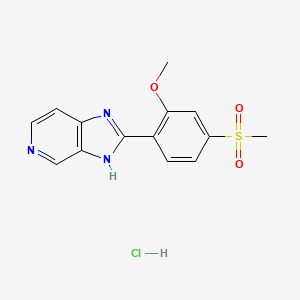

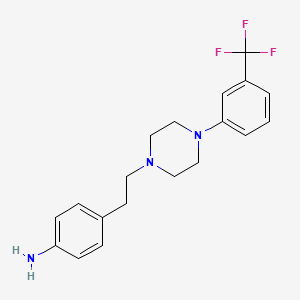
![2-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-6-methoxycarbonyl-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B1675585.png)

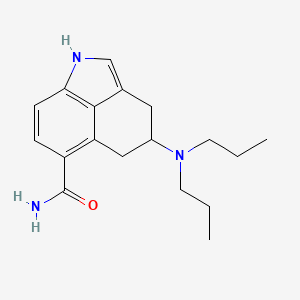
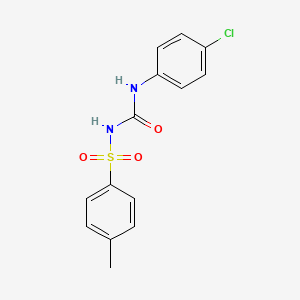
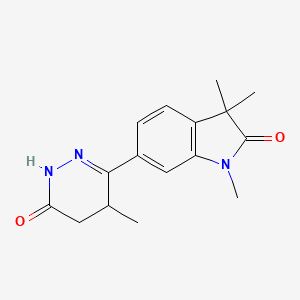
![6-acetyl-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B1675593.png)

